molecular formula C11H15NO2 B12976937 (R)-2-(Methylamino)-4-phenylbutanoic acid

(R)-2-(Methylamino)-4-phenylbutanoic acid

Cat. No.: B12976937
M. Wt: 193.24 g/mol
InChI Key: NVXKJPGRZSDYPK-SNVBAGLBSA-N
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Description

®-2-(Methylamino)-4-phenylbutanoic acid is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a methylamino group and a phenyl group attached to a butanoic acid backbone. Its chiral nature means it has two enantiomers, with the ®-enantiomer being the focus of this article.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Methylamino)-4-phenylbutanoic acid typically involves several steps, starting from readily available precursors. One common method involves the use of a Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino carbonyl compound . This intermediate can then be further modified to introduce the phenyl group and the carboxylic acid functionality.

Industrial Production Methods

Industrial production of ®-2-(Methylamino)-4-phenylbutanoic acid often employs catalytic asymmetric synthesis to ensure high enantiomeric purity. This can involve the use of chiral catalysts or chiral auxiliaries to direct the formation of the desired ®-enantiomer. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and specific solvents.

Chemical Reactions Analysis

Types of Reactions

®-2-(Methylamino)-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

®-2-(Methylamino)-4-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2R)-2-(methylamino)-4-phenylbutanoic acid

InChI

InChI=1S/C11H15NO2/c1-12-10(11(13)14)8-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

NVXKJPGRZSDYPK-SNVBAGLBSA-N

Isomeric SMILES

CN[C@H](CCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CNC(CCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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